

Application Notes and Protocols: In Vivo Efficacy Testing of Antifungal Agent 107

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Compound of Interest

Compound Name: Antifungal agent 107

Cat. No.: B15559843

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 107 has been identified as an inhibitor of oxysterol-binding protein (OSBP), demonstrating notable antifungal activity.^[1] These application notes provide detailed protocols for evaluating the in vivo efficacy of **Antifungal Agent 107** using established animal models. The described methodologies are intended to guide researchers in assessing the therapeutic potential of this compound against systemic and localized fungal infections. The selection of an appropriate in vivo model is contingent upon the specific research objectives, the fungal pathogen being investigated, and the available resources. Both mammalian and non-mammalian models are presented to offer a comprehensive framework for preclinical evaluation.

Data Presentation: In Vivo Efficacy of Antifungal Agent 107

The following tables are templates for summarizing key quantitative data obtained from in vivo studies of **Antifungal Agent 107**.

Table 1: Survival Analysis in a Murine Model of Systemic Candidiasis

Treatment Group	Dose (mg/kg)	Administration Route	Number of Animals (n)	Median Survival Time (Days)	Percent Survival (Day 21)	p-value vs. Vehicle
Vehicle Control	-	IV	10			
Antifungal Agent 107	IV	10				
Antifungal Agent 107	IV	10				
Fluconazole	PO	10				

Table 2: Fungal Burden in a Murine Model of Systemic Candidiasis

Treatment Group	Dose (mg/kg)	Organ	Mean Log10 CFU/gram of tissue \pm SD	p-value vs. Vehicle
Vehicle Control	-	Kidney		
Spleen				
Liver				
Antifungal Agent 107	Kidney			
Spleen				
Liver				
Fluconazole	Kidney			
Spleen				
Liver				

Table 3: Efficacy in a Galleria mellonella Model of Fungal Infection

Treatment Group	Dose (μ g/larva)	Number of Larvae (n)	Percent Survival (Day 7)	p-value vs. Vehicle
Vehicle Control	-	20		
Antifungal Agent 107	20			
Antifungal Agent 107	20			
Amphotericin B	20			

Experimental Protocols

Murine Model of Systemic Candidiasis

This model is widely used to assess the efficacy of antifungal agents against disseminated fungal infections, which mimic systemic candidiasis in humans.[2]

1.1. Materials

- Candida albicans strain (e.g., SC5314)
- Yeast extract-peptone-dextrose (YPD) broth and agar
- Sterile phosphate-buffered saline (PBS)
- 6-8 week old female BALB/c mice
- **Antifungal Agent 107**
- Vehicle (e.g., 5% DMSO in sterile saline)
- Positive control antifungal (e.g., fluconazole)
- Hemocytometer

- Tissue homogenizer

1.2. Protocol

- Inoculum Preparation:

1. Inoculate a single colony of *C. albicans* into 50 mL of YPD broth and incubate overnight at 30°C with shaking.
2. Harvest the yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS.[\[2\]](#)
3. Determine the cell concentration using a hemocytometer and adjust to the desired inoculum concentration (e.g., 5×10^5 CFU/mL).[\[2\]](#)

- Infection:

1. Inject each mouse with 0.1 mL of the *C. albicans* suspension (5×10^4 CFU/mouse) via the lateral tail vein.[\[2\]](#)

- Treatment:

1. Randomly divide the infected mice into treatment groups (e.g., **Antifungal Agent 107**, vehicle control, fluconazole).
2. Administer **Antifungal Agent 107** and the vehicle control intravenously or intraperitoneally at predetermined doses and time points (e.g., 2 hours post-infection).
3. Administer the standard antifungal drug according to established protocols.

- Efficacy Assessment:

1. Survival Study: Monitor the mice daily for a predetermined period (e.g., 21 days) and record mortality.
2. Fungal Burden Determination:

- At specific time points (e.g., 3 days post-infection), euthanize a subset of mice from each group.
- Aseptically remove organs (kidneys, spleen, liver).
- Homogenize the organs in sterile PBS.
- Plate serial dilutions of the homogenates on YPD agar.
- Incubate at 30°C for 24-48 hours and count the number of colony-forming units (CFU).
- Express the results as log₁₀ CFU per gram of tissue.

Galleria mellonella (Greater Wax Moth Larvae) Model

This invertebrate model offers a cost-effective and high-throughput alternative for preliminary screening of antifungal compounds.

2.1. Materials

- Candida albicans strain
- YPD broth and agar
- Sterile PBS
- G. mellonella larvae in their final instar stage
- **Antifungal Agent 107**
- Vehicle
- Positive control antifungal (e.g., amphotericin B)
- Hamilton syringe

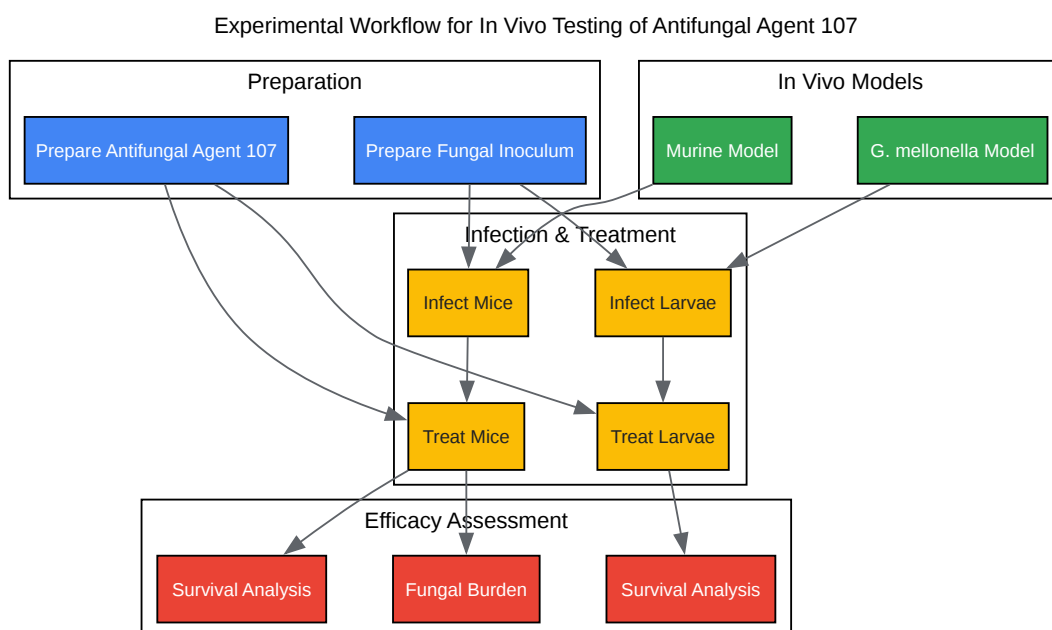
2.2. Protocol

- Inoculum Preparation:

1. Prepare the *C. albicans* inoculum as described in the murine model protocol and adjust to a concentration of 1×10^6 CFU/mL.
- Infection:
 1. Inject 10 μ L of the *C. albicans* suspension (1×10^4 CFU/larva) into the hemocoel via the last left proleg.
 - Treatment:
 1. At a specified time post-infection (e.g., 1-2 hours), inject 10 μ L of **Antifungal Agent 107** solution or vehicle control into the last right proleg.
 - Efficacy Assessment:
 1. Incubate the larvae at 37°C in the dark.
 2. Monitor survival daily for 5-7 days.
 3. Larvae are considered dead when they do not respond to touch.
 4. Record the survival rates for each group.

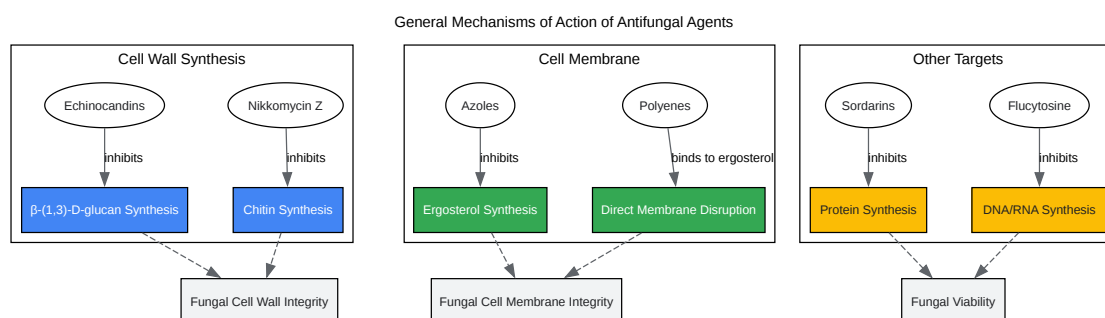
Visualizations

Signaling Pathways and Experimental Workflows



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Caption: Workflow for in vivo testing of **Antifungal Agent 107**.



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Caption: Overview of major antifungal drug targets.

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References

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